molecular formula C18H14O2 B12892467 1-(2,5-Diphenylfuran-3-YL)ethanone CAS No. 56138-16-0

1-(2,5-Diphenylfuran-3-YL)ethanone

Cat. No.: B12892467
CAS No.: 56138-16-0
M. Wt: 262.3 g/mol
InChI Key: HQZLZLMERASUPB-UHFFFAOYSA-N
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Description

1-(2,5-Diphenylfuran-3-YL)ethanone is an organic compound with the molecular formula C18H14O2 It features a furan ring substituted with phenyl groups at positions 2 and 5, and an ethanone group at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,5-Diphenylfuran-3-YL)ethanone can be synthesized through several methods. One common approach involves the reaction of 2,5-diphenylfuran with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions and yields the desired product after purification .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity, making the process more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Diphenylfuran-3-YL)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ethanone group to an alcohol.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2,5-Diphenylfuran-3-YL)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2,5-Diphenylfuran-3-YL)ethanone involves its interaction with specific molecular targets and pathways. The compound’s furan ring and phenyl groups allow it to engage in π-π interactions and hydrogen bonding with biological macromolecules. These interactions can modulate enzyme activity, receptor binding, and other cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(2,5-Diphenylfuran-3-YL)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

56138-16-0

Molecular Formula

C18H14O2

Molecular Weight

262.3 g/mol

IUPAC Name

1-(2,5-diphenylfuran-3-yl)ethanone

InChI

InChI=1S/C18H14O2/c1-13(19)16-12-17(14-8-4-2-5-9-14)20-18(16)15-10-6-3-7-11-15/h2-12H,1H3

InChI Key

HQZLZLMERASUPB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(OC(=C1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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